2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
描述
属性
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-33-20-11-10-16(12-21(20)34-2)23-14-25(30)27(19-8-3-4-9-22(19)35-23)15-24(29)26-17-6-5-7-18(13-17)28(31)32/h3-13,23H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARLPYKVROXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide (CAS Number: 847487-40-5) is a synthetic organic molecule that belongs to the class of benzothiazepine derivatives. This compound is characterized by its complex structure, which includes a thiazepine core and various functional groups that contribute to its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 493.5 g/mol
- Structural Features :
- Benzothiazepine core
- Methoxy and nitro substituents
This unique structure suggests that the compound may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazepine structures exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microbial Strain | Activity Observed |
|---|---|
| Bacillus cereus | Strong inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Weak inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies using various cancer cell lines. The NCI-60 cell line screening has shown promising results, indicating that the compound may inhibit cell proliferation through apoptosis induction. The specific pathways affected include:
- Inhibition of DNA synthesis
- Induction of cell cycle arrest
For instance, studies reported IC50 values ranging from 0.47 µM to 1.4 µM against specific targets related to cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazepine derivatives are also noteworthy. The presence of methoxy and nitro groups may enhance the lipophilicity of the compound, facilitating its penetration into cells and its interaction with inflammatory mediators. Preliminary tests suggest that this compound can inhibit pro-inflammatory cytokines in vitro.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated a series of benzothiazepine derivatives for their antimicrobial activity using disc diffusion methods. The target compound exhibited superior activity against Bacillus species compared to other tested derivatives .
- Anticancer Mechanism Investigation : Research involving the NCI-60 panel revealed that the compound significantly reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
相似化合物的比较
Benzo[b][1,4]thiazepin-4-one vs. Benzo[f][1,4]oxazepin-3-one
- Compound : Features a benzo[f][1,4]oxazepin-3-one core with a benzyl group and 4-pyridylethyl acetamide. The oxygen atom reduces lipophilicity, which may decrease membrane permeability but improve aqueous solubility .
- Compound : Incorporates a 7-fluoro-substituted benzo[f][1,4]oxazepin-3-one. Fluorine’s electron-withdrawing effects could enhance metabolic resistance but reduce π-π stacking interactions compared to the target compound’s dimethoxyphenyl group .
Substituent Effects
Research Implications
- Bioactivity : While direct activity data for the target compound is unavailable, structural analogs suggest that the 3-nitrophenyl group could improve binding to targets requiring strong electron-deficient aromatic systems (e.g., kinase inhibitors).
- Metabolic Stability : The thiazepine core’s sulfur atom may reduce oxidative metabolism compared to oxazepines, as seen in ’s fluorinated analog .
常见问题
Basic: What are the recommended synthetic routes for this compound, and what critical reaction parameters must be optimized?
The synthesis of this compound likely involves multi-step protocols, including:
- Thiazepine ring formation : Cyclization of precursor thioureas or thioamides under acidic or basic conditions to form the benzo[b][1,4]thiazepin core.
- Acetamide coupling : Reaction of the intermediate with 3-nitrophenyl isocyanate or activated esters (e.g., using EDC/HOBt) to introduce the N-(3-nitrophenyl)acetamide group.
- Methoxy group retention : Protection/deprotection strategies (e.g., using BBr₃ for demethylation avoidance) to preserve the 3,4-dimethoxyphenyl substituent .
Key parameters : Reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and stoichiometric control to minimize by-products.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-nitrophenyl and 3,4-dimethoxyphenyl groups in biological activity?
- Systematic substitution : Synthesize analogs with (a) nitro group replacements (e.g., cyano, trifluoromethyl) and (b) methoxy positional isomers (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy).
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) or microbial models to correlate substituent effects with inhibitory potency.
- Computational docking : Use molecular dynamics simulations to assess binding affinity changes caused by electronic (nitro group) or steric (methoxy orientation) modifications .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structure?
- NMR (¹H/¹³C) : Confirm methoxy proton signals (δ 3.8–4.0 ppm) and aromatic proton splitting patterns for regiochemical validation.
- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI-MS to detect molecular ions ([M+H]⁺ ~m/z 520–550 range) and quantify purity (>95%).
- X-ray crystallography : Resolve the thiazepine ring conformation and acetamide orientation in crystalline form .
Advanced: How should researchers address contradictory data in biological activity reports (e.g., IC₅₀ variability across studies)?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, ATP concentration for kinase assays).
- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Meta-analysis : Compare data subsets grouped by assay type (e.g., enzymatic vs. cell-based) to identify context-dependent activity .
Basic: What are the documented biological targets or mechanisms of action for structurally related benzo[b][1,4]thiazepin derivatives?
- Kinase inhibition : Analogous compounds inhibit MAPK or CDK kinases via ATP-binding site competition.
- Antimicrobial activity : Thiazepine derivatives disrupt microbial cell membranes or DNA gyrase function.
- Cytotoxicity : Methoxy and nitro groups enhance ROS generation in cancer cells .
Advanced: What strategies are recommended for resolving low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety for pH-dependent release.
- Nanoencapsulation : Employ liposomal or polymeric nanoparticles to improve bioavailability .
Basic: How should stability studies be conducted to assess degradation under storage and experimental conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–12) to identify labile groups (e.g., nitro reduction or thiazepine ring oxidation).
- HPLC monitoring : Track degradation products over time using PDA detectors to establish shelf-life recommendations (e.g., 2–8°C, dark) .
Advanced: What in silico tools are suitable for predicting metabolic pathways and toxicity profiles?
- ADMET prediction : Use SwissADME or pkCSM to estimate hepatic clearance, CYP450 interactions, and hERG channel inhibition.
- Metabolite identification : Simulate Phase I/II metabolism (e.g., nitro group reduction to amine) with GLORY or MetaSite .
Basic: What safety precautions are critical during handling, based on structural analogs?
- PPE requirements : Use nitrile gloves, fume hoods, and eye protection to avoid dermal/ocular exposure.
- Waste disposal : Classify as hazardous waste (UN3077) due to nitro and sulfur-containing groups. Follow protocols for incineration or chemical neutralization .
Advanced: How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Solvent screening : Test mixed solvents (e.g., ethyl acetate/hexane) via vapor diffusion.
- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C to promote crystal growth.
- Additive use : Introduce trace amounts of hexafluoroisopropanol to improve crystal lattice packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
